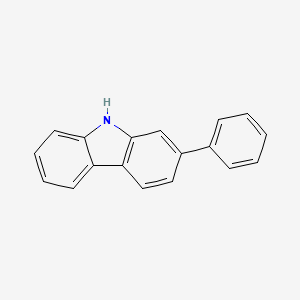

2-phenyl-9H-carbazole

Vue d'ensemble

Description

2-Phenyl-9H-carbazole is a chemical compound that belongs to the carbazole family . It is a heterocyclic aromatic compound that contains a carbazole ring . The CAS Number of this compound is 88590-00-5 .

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The synthesis of 2-(9H-carbazole-9-yl) ethyl methacrylate was carried out through electrochemical impedance spectroscopic study .

Molecular Structure Analysis

The molecular structure of this compound includes benzene rings, boronic acid pinacol ester, and carbazole rings .

Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H13N . The molecular weight is 243.31 .

Applications De Recherche Scientifique

Photophysical Properties

- 2,7-linked carbazole polymers, including variants with 4-dialkylamino-phenyl substituents, show unusual photophysical properties with solvent-dependent emission spectra. These properties are significant for developing materials with tailored optical characteristics (Iraqi et al., 2006).

Electrophosphorescence in Organic Light-Emitting Diodes (OLEDs)

- Small-molecular compounds with 9H-carbazole structures are used as host materials in blue phosphorescent OLEDs, demonstrating the potential of 9H-carbazole derivatives in advanced display technologies (Deng et al., 2013).

Aggregation-Induced Fluorescence

- Carbazole-based fluorophores exhibit aggregation-induced fluorescence, highlighting their potential in fluorescence applications and material sciences (Jiao et al., 2019).

Organic Semiconductors

- Phenyl and phenylthienyl derivatives end-functionalized with carbazole show promise as organic semiconductors for thin-film transistors, indicating a role for carbazole compounds in electronics (Lee et al., 2016).

Electrochemical and Electrochromic Properties

- Novel electrochromic materials containing carbazole and phenyl-methanone units have been developed, showing significant potential in electrochromic devices (Hu et al., 2013).

Biotransformation and Pharmacological Applications

- Carbazole derivatives are transformed by biphenyl-utilizing bacteria, producing hydroxylated metabolites useful in pharmacological applications (Waldau et al., 2009).

Antimicrobial Activities

- 9H-carbazole derivatives have been synthesized and evaluated for antimicrobial properties, suggesting a potential role in developing new antimicrobial agents (Salih et al., 2016).

Anticancer Activity

- Microwave-assisted synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives has shown significant anticancer activity, indicating the potential of carbazole derivatives in cancer treatment (Chaudhary & Chaudhary, 2016).

Optoelectronic Properties

- Novel unsymmetrical carbazole derivatives have been synthesized, showing promising optoelectronic properties suitable for applications in electronics and photonics (Hua-nan, 2013).

Mécanisme D'action

Target of Action

It’s known that carbazole derivatives are useful for versatile pharmacological applications .

Mode of Action

Carbazole moieties can be electropolymerized, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .

Biochemical Pathways

It’s known that 9h-carbazole can be primarily converted into 9h-carbazol-1-ol and 9h-carbazol-3-ol by biphenyl-utilizing bacteria .

Pharmacokinetics

It’s known that the compound has high gi absorption, is bbb permeant, and is a substrate of p-gp . It also inhibits CYP1A2, CYP2C19, CYP2D6, and CYP3A4 .

Result of Action

It’s known that carbazole derivatives have a broad range of action, showing antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Action Environment

It’s known that the quantum yields and radiative decay constants in the film state were gradually enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .

Safety and Hazards

Orientations Futures

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Analyse Biochimique

Biochemical Properties

2-Phenyl-9H-carbazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites, which may exhibit different biological activities compared to the parent compound . Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in regulating cell growth, differentiation, and apoptosis . By modulating the activity of key proteins in these pathways, this compound can impact gene expression and cellular metabolism. Furthermore, this compound has been shown to affect the proliferation and viability of certain cancer cell lines, suggesting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It has been found to bind to the active sites of certain enzymes, leading to their inhibition or activation . For example, this compound can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can result in the accumulation of DNA damage and subsequent cell death. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its pharmacological and toxicological properties. Different dosages of the compound have been administered to animals, revealing a range of effects. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, the compound can induce toxic effects, including hepatotoxicity and neurotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation and other oxidative reactions, leading to the formation of metabolites with different biological activities. These metabolic transformations can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile. Additionally, the compound can interact with cofactors and other enzymes involved in metabolic processes, further modulating its effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes through passive diffusion or facilitated by specific transporters . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues can vary depending on factors such as tissue perfusion, binding affinity, and metabolic activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals . For example, this compound has been shown to localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular responses. Additionally, the compound can accumulate in mitochondria, affecting mitochondrial function and cellular energy metabolism.

Propriétés

IUPAC Name |

2-phenyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLDYQBWZHPGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88590-00-5 | |

| Record name | 2-Phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1422311.png)

![[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1422321.png)

![Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1422328.png)

![ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B1422331.png)